Fucoxanthin

Inflammation Immunology Carotenoid Pharmacology

Fucoxanthin (CAS 3351-86-8) is a marine-derived xanthophyll carotenoid characterized by its unique allene bond (C=C=C) and epoxy group. It is predominantly sourced from brown algae and diatoms, with commercial analytical standards and research-grade material typically supplied at purities of ≥95% to ≥98% (HPLC).

Molecular Formula C42H58O6
Molecular Weight 658.9 g/mol
CAS No. 3351-86-8
Cat. No. B1674175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoxanthin
CAS3351-86-8
Synonymsfucoxanthin
fucoxanthin, (3S,3'S,5R,5'R,6S,6'R,cis)-isomer
fucoxanthin, (6'R,13'-cis)-isomer
fucoxanthin, (6'R,13-cis)-isomer
fucoxanthin, (6'S)-isome
Molecular FormulaC42H58O6
Molecular Weight658.9 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
InChIInChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1
InChIKeySJWWTRQNNRNTPU-ABBNZJFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fucoxanthin (CAS 3351-86-8): Baseline Specifications and Procurement Overview for the Marine Xanthophyll Carotenoid


Fucoxanthin (CAS 3351-86-8) is a marine-derived xanthophyll carotenoid characterized by its unique allene bond (C=C=C) and epoxy group [1]. It is predominantly sourced from brown algae and diatoms, with commercial analytical standards and research-grade material typically supplied at purities of ≥95% to ≥98% (HPLC) . The compound exhibits a molecular weight of 658.9 g/mol, a characteristic λmax of 450 nm, and is supplied as a crystalline solid or red-brown powder with solubility in DMSO (≥50 mg/mL) and acetone (10 mg/mL) . Its structural features differentiate it from common carotenoids like astaxanthin, β-carotene, and lutein, directly impacting its stability profile and biological targeting [1].

Why Generic Carotenoid Substitution Fails: The Unique Allene Moiety and Epoxy Group of Fucoxanthin (CAS 3351-86-8)


Substituting fucoxanthin with other common carotenoids, such as astaxanthin or β-carotene, is not scientifically valid due to its distinct allene bond (C=C=C) and epoxy functional group, which are absent in these analogs [1]. This structural uniqueness directly governs its distinct biological activity profile, including the upregulation of uncoupling protein 1 (UCP1) in white adipose tissue, a mechanism not shared by non-allene carotenoids [2]. Furthermore, the compound's inherent instability—characterized by first-order degradation kinetics under thermal and photic stress—necessitates specific procurement and handling criteria, including low-temperature storage and advanced encapsulation strategies, which are not applicable to more stable carotenoids [3][4].

Quantitative Differentiation Guide: Fucoxanthin (CAS 3351-86-8) Performance Benchmarks Against In-Class Analogs


Superior Anti-Inflammatory Potency: Fucoxanthin vs. Astaxanthin and Lutein in Macrophage Models

In a direct head-to-head study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, fucoxanthin (20 μM) demonstrated superior protection against cytotoxicity compared to astaxanthin and lutein. Specifically, fucoxanthin protected cytotoxicity by 10.7% more than astaxanthin and 15.8% more than lutein [1]. Furthermore, fucoxanthin showed a significantly greater reduction in pro-inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and NF-κB p65 levels, relative to both comparators [1].

Inflammation Immunology Carotenoid Pharmacology

Unique Anti-Obesity Mechanism: Fucoxanthin-Induced UCP1 Expression in White Adipose Tissue vs. Glycolipid Controls

Fucoxanthin induces a unique mechanism of action by upregulating uncoupling protein 1 (UCP1) expression in white adipose tissue (WAT), a property not observed with glycolipid components or other common carotenoids [1]. In a controlled in vivo study, fucoxanthin-fed mice showed a significant reduction in WAT weight and clear UCP1 protein and mRNA expression in WAT, while glycolipid-fed mice showed no difference in WAT weight and minimal UCP1 expression [1]. This mechanism, linked to the compound's allene structure, distinguishes it from astaxanthin and β-carotene, which primarily act through antioxidant pathways [2].

Obesity Metabolism Thermogenesis Adipose Biology

Enhanced Bioavailability: Nanoencapsulated Fucoxanthin vs. Non-Encapsulated Extract

The inherently low oral bioavailability of fucoxanthin can be significantly improved through advanced nanoencapsulation strategies. In a comparative study, alginate/casein nanoparticles loaded with Phaeodactylum tricornutum extract (PE) enhanced the absorption of fucoxanthin metabolites (fucoxanthinol and amarouciaxanthin A) in mouse plasma by 31.8% to 332.1% compared to non-encapsulated PE [1]. This formulation also demonstrated a 1.8-fold improvement in membrane permeability across Caco-2/TC7 intestinal cell monolayers [1].

Bioavailability Pharmacokinetics Drug Delivery Nanotechnology

Multidrug Resistance Reversal: Fucoxanthin vs. Canthaxanthin in Cancer Cells

Fucoxanthin exhibits potent activity in reversing multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. In a comparative study, fucoxanthin (50-100 μM) produced a 3- to 5-fold higher retention of fluorescent P-gp substrates (doxorubicin, rhodamine 123) in MDR Caco-2 and CEM/ADR5000 cells compared to the known competitive inhibitor verapamil [1]. Furthermore, fucoxanthin reduced P-gp protein levels to 12% of untreated control levels, a significantly greater reduction than the 24% reduction achieved with canthaxanthin (p<0.001) [1]. This potent P-gp inhibition resulted in synergistic enhancement of cytotoxic drug efficacy, such as a 53.37-fold enhancement of 5-fluorouracil cytotoxicity [1].

Cancer Chemotherapy Multidrug Resistance P-glycoprotein

Improved Thermal and Storage Stability: Cellulose Nanofibril Emulsion Gel vs. Standard Emulsions

Fucoxanthin's inherent instability under thermal and photic stress can be mitigated using a novel cellulose nanofibril (CNF)-stabilized emulsion gel platform. This formulation demonstrated high storage stability at 4 °C, maintaining minimal phase separation over 8 days [1]. The release kinetics showed fucoxanthin release increasing to 9.22 ± 0.62% at pH 8.0 and 9.52 ± 0.58% under 1000 mM NaCl, while effectively preserving antioxidant activity under varied pH, salinity, and temperature conditions [1]. This represents a novel delivery system not previously reported for fucoxanthin [1].

Formulation Stability Food Science Nutraceuticals

Procurement-Driven Application Scenarios: Where Fucoxanthin (CAS 3351-86-8) Demonstrates Verifiable Advantage


In Vivo Anti-Obesity and Metabolic Research Requiring WAT Browning

Fucoxanthin is the preferred compound for in vivo studies investigating the browning of white adipose tissue (WAT) and the induction of UCP1-mediated thermogenesis. Its unique ability to upregulate UCP1 expression in WAT, a mechanism not replicated by other carotenoids like astaxanthin or β-carotene, directly addresses the experimental need to induce beige adipocyte formation and reduce abdominal fat mass in rodent models [1].

Cancer Multidrug Resistance (MDR) Reversal Assays and Chemosensitizer Development

For in vitro oncology research focused on overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, fucoxanthin serves as a potent chemosensitizer. Its demonstrated ability to reduce P-gp levels to 12% of control (vs. 24% for canthaxanthin) and produce a 53-fold synergistic enhancement of 5-FU cytotoxicity makes it an essential tool for combination chemotherapy studies and MDR reversal screening [2].

Comparative Anti-Inflammatory Pharmacology in Macrophage Cell Lines

Fucoxanthin is the superior carotenoid choice for in vitro assays evaluating the suppression of LPS-induced inflammation in macrophages. Its quantitatively greater cytoprotection (10.7% and 15.8% higher than astaxanthin and lutein, respectively) and more effective reduction of NO, PGE2, and NF-κB p65 in RAW 264.7 cells provide a clear and verifiable advantage for immunology and inflammation research [3].

Development of Nanoencapsulated Nutraceuticals and Functional Foods with Enhanced Oral Bioavailability

Formulation scientists developing oral delivery systems for fucoxanthin should consider alginate/casein-based or cellulose nanofibril (CNF)-based nanoencapsulation platforms. These technologies have been empirically validated to enhance the oral absorption of fucoxanthin metabolites by up to 332% in vivo and to provide stable emulsion gels with controlled release properties, directly addressing the compound's inherent bioavailability and stability challenges [4][5].

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